molecular formula C19H20N2O6S2 B2584843 Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681158-10-1

Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No. B2584843
CAS RN: 681158-10-1
M. Wt: 436.5
InChI Key: JYEWVLZPHVXXND-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate is a chemical compound that has attracted significant attention in scientific research. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, drug development, and materials science. In

Scientific Research Applications

Anticancer Activity

Thieno[2,3-d]thiazole derivatives have been synthesized and evaluated for their anticancer activities against different cancer cell lines. A study by Abdel-Motaal, Alanzy, and Asem (2020) revealed that compounds synthesized using a thiophene incorporated thioureido substituent as precursors displayed potent anticancer activity against colon HCT-116 human cancer cell lines. This indicates the potential of thieno[2,3-d]thiazole derivatives as lead compounds for the development of new anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial Evaluation

The antimicrobial activities of new thiazolo[4,5-d]pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate were investigated against various bacteria and yeasts. Notably, compound 2a exhibited significant inhibitory effects against Gram-positive bacteria and yeasts, showcasing the potential of thiazolo[4,5-d]pyrimidines as antimicrobial agents (Balkan, Urgun, & Özalp, 2001).

Synthesis of Novel Heterocycles

Research on the synthesis of novel heterocycles utilizing thieno[2,3-d]thiazole derivatives has been extensive, demonstrating their versatility in organic synthesis. For instance, Gewald, Hain, and Madlenscha (1988) described the preparation of 2,3-heterocondensed thiophenes from substituted 2-aminothiophen-3-thiole, leading to the formation of thieno[2,3-d]thiazoles among other compounds. Such studies highlight the utility of thieno[2,3-d]thiazole derivatives in synthesizing complex molecular architectures for potential applications in material science and pharmaceuticals (Gewald, Hain, & Madlenscha, 1988).

Computational Studies and Chemical Analysis

The computational analysis and chemical characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have provided insights into their chemical properties, including stability, charge transfer, and NLO character. Such studies are crucial for understanding the molecular basis of the biological activity of thieno[2,3-d]thiazole derivatives and for guiding the design of new compounds with enhanced properties (Haroon et al., 2019).

properties

IUPAC Name

ethyl 6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-6-27-18(23)15-9(2)14-17(28-15)21-19(29-14)20-16(22)10-7-11(24-3)13(26-5)12(8-10)25-4/h7-8H,6H2,1-5H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEWVLZPHVXXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate

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